tert-Butyl 4-methyl-3,5-dioxo-2-azabicyclo[2.2.2]octane-2-carboxylate
Overview
Description
Tert-Butyl 4-Methyl-3,5-Dioxo-2-Azabicyclo[2.2.2]Octane-2-Carboxylate is a chemical compound with the molecular formula C13H19NO4 . It has an average mass of 253.294 Da and a monoisotopic mass of 253.131409 Da . This compound is a useful reactant for the design and synthesis of CCR3 antagonists .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo [2.2.2]octane-5-carboxylate was synthesized as a cyclic amino acid ester from the corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt via an intramolecular lactonization reaction .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H NMR spectroscopy and high-resolution mass spectrometry can be used for characterization .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C13H19NO4), molecular weight (253.29), and its structure .Scientific Research Applications
Synthesis and Molecular Structure
- Synthesis and Characterization : The compound tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized as a cyclic amino acid ester. The structure was analyzed using NMR spectroscopy and mass spectrometry, and further confirmed by single crystal X-ray diffraction analysis (Moriguchi et al., 2014).
- Chiral Compound Synthesis : Similarly, the chiral version of this compound was synthesized without using chiral catalysts or separation by chiral column chromatography. Its structure was also determined through single crystal X-ray diffraction analysis (Moriguchi et al., 2014).
Applications in Drug Synthesis
- Enantioselective Synthesis : An enantioselective synthesis process of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, a key intermediate for CCR2 antagonists, was developed. This included an iodolactamization step yielding a highly functionalized compound (Campbell et al., 2009).
Chemical Reaction and Structure Analysis
- Unusual Reaction Pathways : A study reported the formation of azabicyclo[3.2.1]octane from a non-synchronous reaction between ethyl 1,2,4-triazine-3-carboxylate and an enamine, showcasing an unexpected reaction pathway (MacorJohn et al., 1998).
- Crystallographic Characterization : The crystal structures of various 2-tert-butyl-3-aryl-2,3-diazabicyclo[2.2.2]octanes were examined to understand the geometry changes upon electron loss. This study contributes to the understanding of the structural dynamics in these compounds (Nelsen et al., 2005).
Mechanism of Action
Target of Action
Similar compounds have been used in the design and synthesis of ccr3 antagonists , suggesting potential targets within the chemokine receptor family.
Biochemical Pathways
If it acts as a ccr3 antagonist like its structural analogs , it could potentially influence chemokine signaling pathways, affecting cellular responses such as chemotaxis and inflammation.
Result of Action
If it acts as a CCR3 antagonist, it could potentially inhibit chemokine-induced cellular responses, but this is purely speculative based on the actions of structurally similar compounds .
Properties
IUPAC Name |
tert-butyl 4-methyl-3,5-dioxo-2-azabicyclo[2.2.2]octane-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-12(2,3)18-11(17)14-8-5-6-13(4,10(14)16)9(15)7-8/h8H,5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGRPEXKXVOSTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1=O)N(C2=O)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301122539 | |
Record name | 2-Azabicyclo[2.2.2]octane-2-carboxylic acid, 4-methyl-3,5-dioxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301122539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2007920-45-6 | |
Record name | 2-Azabicyclo[2.2.2]octane-2-carboxylic acid, 4-methyl-3,5-dioxo-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2007920-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Azabicyclo[2.2.2]octane-2-carboxylic acid, 4-methyl-3,5-dioxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301122539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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